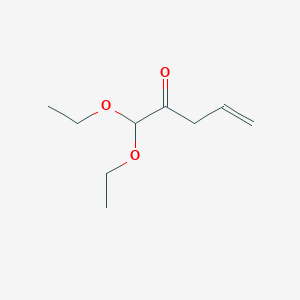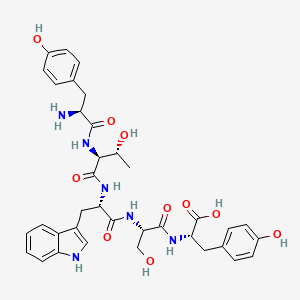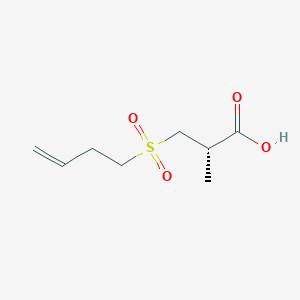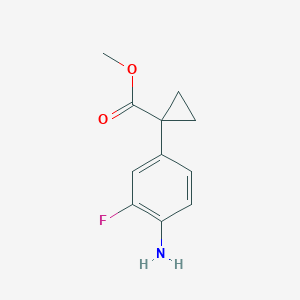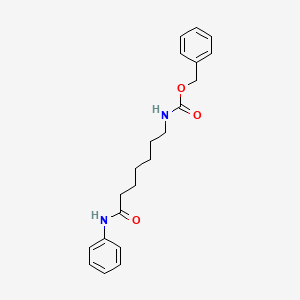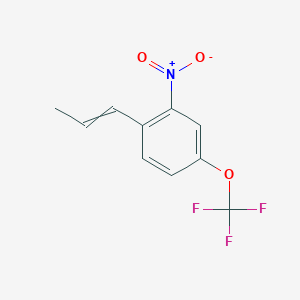
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound is notable for its trifluoromethoxy group (-OCF3), which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often leading to the formation of new compounds with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a cascade of biochemical events. The nitro group is often involved in redox reactions, which can generate reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar compounds include other nitrobenzene derivatives with different substituents. For example:
2-Nitro-1-(prop-1-en-1-yl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
4-Nitro-1-(prop-1-en-1-yl)-2-(trifluoromethoxy)benzene: Positional isomer with different reactivity.
2-Nitro-1-(prop-1-en-1-yl)-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.
The presence of the trifluoromethoxy group in 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene makes it unique, as this group can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
820977-07-9 |
|---|---|
Molecular Formula |
C10H8F3NO3 |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-nitro-1-prop-1-enyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8F3NO3/c1-2-3-7-4-5-8(17-10(11,12)13)6-9(7)14(15)16/h2-6H,1H3 |
InChI Key |
RXIIYPDDDDDQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


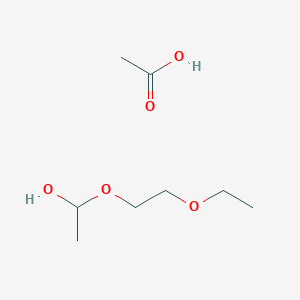
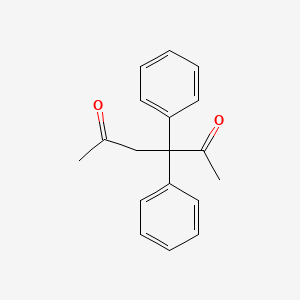
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
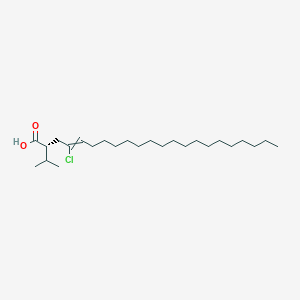
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
